(2-((Tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
CAS No.:
Cat. No.: VC13669939
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O3 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | [2-(oxan-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C13H20N2O3/c16-7-11-8-18-9-13-12(11)6-15(14-13)5-10-1-3-17-4-2-10/h6,10-11,16H,1-5,7-9H2 |
| Standard InChI Key | YRENIZPODBGTSP-UHFFFAOYSA-N |
| SMILES | C1COCCC1CN2C=C3C(COCC3=N2)CO |
| Canonical SMILES | C1COCCC1CN2C=C3C(COCC3=N2)CO |
Introduction
(2-((Tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a complex organic compound featuring a unique heterocyclic structure. This compound consists of a tetrahydropyran ring fused with a pyrazole moiety, further modified by a tetrahydro-2H-pyran-4-ylmethyl group attached to the pyrazole ring. The molecular formula for this compound is C13H20N2O3, with a molecular weight of approximately 252.31 g/mol .
Synthesis
The synthesis of (2-((Tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not widely documented, similar heterocyclic compounds often require careful selection of solvents, catalysts, and reaction conditions to optimize yield and purity.
Data and Research Findings
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H20N2O3 | |
| Molecular Weight | 252.31 g/mol | |
| Boiling Point | 450.6±35.0 °C (Predicted) | |
| Density | 1.38 g/cm³ | |
| CAS Number | 1422132-87-3 |
Future Research Directions
Future studies should focus on exploring the synthesis and biological activities of (2-((Tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol in detail. This could involve in vitro and in vivo experiments to assess its potential as a therapeutic agent, as well as investigations into its chemical reactivity and stability under various conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume